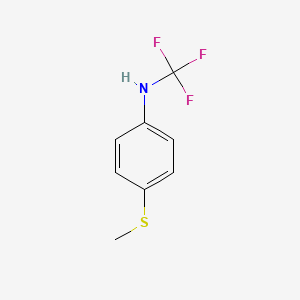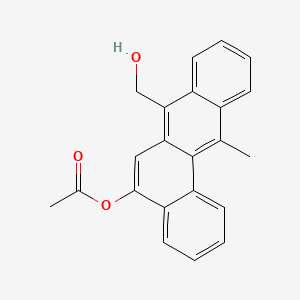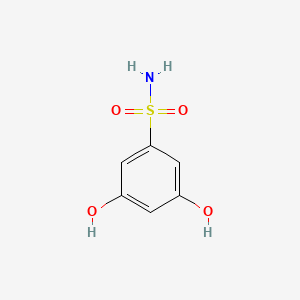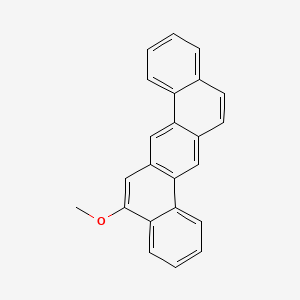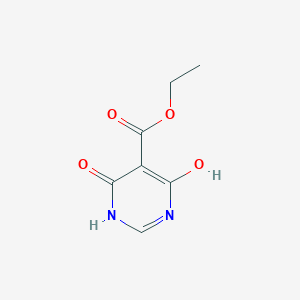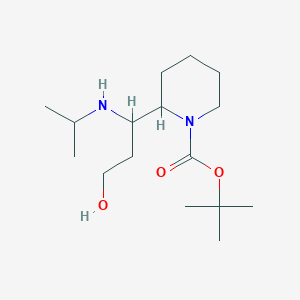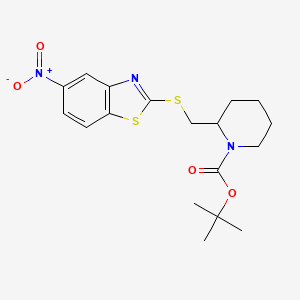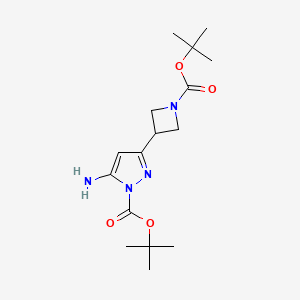
tert-butyl 5-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-1-carboxylate: is a complex organic compound that features a pyrazole ring, an azetidine ring, and multiple tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-1-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring followed by the introduction of the azetidine moiety. The tert-butyl groups are often introduced through tert-butylation reactions using tert-butyl chloride or tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the azetidine ring or the pyrazole ring, often using hydrogenation catalysts such as palladium on carbon.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the azetidine or pyrazole rings.
Substitution: Compounds with different functional groups replacing the tert-butyl groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the behavior of biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl groups can influence the compound’s binding affinity and specificity, leading to selective interactions with target molecules.
Comparison with Similar Compounds
- tert-Butyl 5-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazole-1-carboxylate
- This compound
Uniqueness: The unique combination of the pyrazole and azetidine rings, along with the presence of multiple tert-butyl groups, sets this compound apart from other similar compounds. Its structural features confer specific reactivity patterns and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1346674-12-1 |
|---|---|
Molecular Formula |
C16H26N4O4 |
Molecular Weight |
338.40 g/mol |
IUPAC Name |
tert-butyl 5-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C16H26N4O4/c1-15(2,3)23-13(21)19-8-10(9-19)11-7-12(17)20(18-11)14(22)24-16(4,5)6/h7,10H,8-9,17H2,1-6H3 |
InChI Key |
ZNDIAVJCLUQLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=C2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




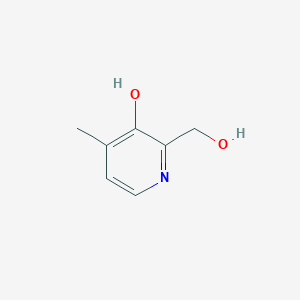
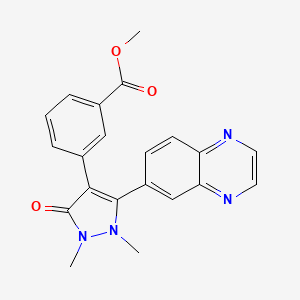
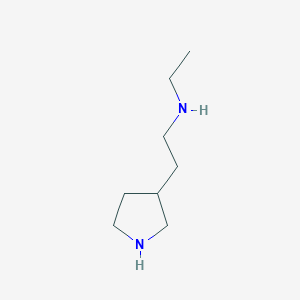
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
